molecular formula C14H17NOS2 B11697599 Phenacyl piperidine-1-carbodithioate CAS No. 24372-60-9

Phenacyl piperidine-1-carbodithioate

Katalognummer: B11697599
CAS-Nummer: 24372-60-9
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: ADVJDPHBXVNOPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE is a chemical compound with the molecular formula C14H17NOS2 It is known for its unique structure, which includes a piperidine ring and a carbodithioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE typically involves the reaction of 2-bromoacetophenone with piperidine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-bromoacetophenone reacts with piperidine in the presence of a base to form an intermediate.

    Step 2: The intermediate is then treated with carbon disulfide to yield 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Wirkmechanismus

The mechanism of action of 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA ligase, affecting DNA replication and repair processes. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • Phenacyl piperidine-1-carbodithioate
  • Piperidine-1-carbodithioic acid phenacyl ester

Comparison: 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE is unique due to its specific structural features, such as the presence of both a piperidine ring and a carbodithioate group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Eigenschaften

CAS-Nummer

24372-60-9

Molekularformel

C14H17NOS2

Molekulargewicht

279.4 g/mol

IUPAC-Name

phenacyl piperidine-1-carbodithioate

InChI

InChI=1S/C14H17NOS2/c16-13(12-7-3-1-4-8-12)11-18-14(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2

InChI-Schlüssel

ADVJDPHBXVNOPS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=S)SCC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.